Cas no 51549-31-6 (Adenosine, 2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-)
Adenosine, 2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]- Chemical and Physical Properties
Names and Identifiers
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- Adenosine, 2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-
- [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-[tert-butyl(dimethyl)silyl]oxyoxolan-2-yl]methanol
- 3'-O-(tert-butyldiMethylsilyl)-2'-deoxyadenosine
- ((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)methanol
- DTXSID40449858
- CS-D0252
- 51549-31-6
- D77324
- SCHEMBL9548819
- C16H27N5O3Si
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- Inchi: 1S/C16H27N5O3Si/c1-16(2,3)25(4,5)24-10-6-12(23-11(10)7-22)21-9-20-13-14(17)18-8-19-15(13)21/h8-12,22H,6-7H2,1-5H3,(H2,17,18,19)/t10-,11+,12+/m0/s1
- InChI Key: RZJNKNBLADNWHG-QJPTWQEYSA-N
- SMILES: [Si](C)(C)(C(C)(C)C)O[C@H]1C[C@H](N2C=NC3C(N)=NC=NC2=3)O[C@@H]1CO
Computed Properties
- Exact Mass: 365.18851
- Monoisotopic Mass: 365.18831627g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 475
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 108Ų
Experimental Properties
- PSA: 108.31
Adenosine, 2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-D0252-100mg |
3'-O-(tert-butyldiMethylsilyl)-2'-deoxyadenosine |
51549-31-6 | 99.88% | 100mg |
$219.0 | 2022-04-02 | |
| ChemScence | CS-D0252-500mg |
3'-O-(tert-butyldiMethylsilyl)-2'-deoxyadenosine |
51549-31-6 | 99.88% | 500mg |
$438.0 | 2022-04-02 | |
| ChemScence | CS-D0252-1g |
3'-O-(tert-butyldiMethylsilyl)-2'-deoxyadenosine |
51549-31-6 | 99.88% | 1g |
$769.0 | 2022-04-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O954021-100mg |
3'-O-(tert-butyldiMethylsilyl)-2'-deoxyadenosine |
51549-31-6 | 98% | 100mg |
¥1,379.70 | 2022-10-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O954021-250mg |
3'-O-(tert-butyldiMethylsilyl)-2'-deoxyadenosine |
51549-31-6 | 98% | 250mg |
¥2,284.20 | 2022-10-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O954021-1g |
3'-O-(tert-butyldiMethylsilyl)-2'-deoxyadenosine |
51549-31-6 | 98% | 1g |
¥4,844.70 | 2022-10-10 | |
| eNovation Chemicals LLC | Y1242235-100mg |
3'-O-(tert-butyldiMethylsilyl)-2'-deoxyadenosine |
51549-31-6 | 98% | 100mg |
$105 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1242235-250mg |
3'-O-(tert-butyldiMethylsilyl)-2'-deoxyadenosine |
51549-31-6 | 98% | 250mg |
$185 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1242235-1g |
3'-O-(tert-butyldiMethylsilyl)-2'-deoxyadenosine |
51549-31-6 | 98% | 1g |
$510 | 2024-06-06 | |
| 1PlusChem | 1P00DBQP-100mg |
3'-O-(tert-butyldiMethylsilyl)-2'-deoxyadenosine |
51549-31-6 | 98% | 100mg |
$74.00 | 2024-04-30 |
Adenosine, 2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]- Suppliers
Adenosine, 2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]- Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on Adenosine, 2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-
Adenosine, 2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]- (CAS No. 51549-31-6): An Overview of Its Structure, Synthesis, and Applications in Chemical Biology and Medicinal Chemistry
Adenosine, 2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl] (CAS No. 51549-31-6) is a modified nucleoside that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and potential applications. This compound is a derivative of adenosine, a fundamental component of nucleic acids and a key player in various biological processes. The introduction of the 2'-deoxy and 3'-O-[(1,1-dimethylethyl)dimethylsilyl] groups significantly alters its chemical properties, making it a valuable tool for research and drug development.
The structure of Adenosine, 2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl] is characterized by the presence of a deoxyribose sugar with a silyl protecting group at the 3' position. This modification serves multiple purposes: it enhances the stability of the molecule by protecting the hydroxyl group from unwanted reactions during synthesis and biological studies. Additionally, the silyl group can be selectively removed under specific conditions, allowing for controlled deprotection and further functionalization.
In recent years, significant advancements have been made in the synthesis of Adenosine, 2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]. One notable method involves the use of palladium-catalyzed cross-coupling reactions to introduce the silyl protecting group efficiently. This approach has been optimized to achieve high yields and purity, making it suitable for large-scale production. The synthetic route typically starts with the preparation of the deoxyadenosine intermediate, followed by selective silylation at the 3' position using a suitable silylating agent.
The biological activity of Adenosine, 2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl] has been extensively studied in various contexts. Adenosine itself is known to modulate numerous physiological processes through its interaction with adenosine receptors (A1, A2A, A2B, and A3). The modified structure of this compound allows for enhanced stability and controlled release in biological systems. This makes it particularly useful in studies involving adenosine receptor agonists and antagonists.
In medicinal chemistry, Adenosine, 2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl] has shown promise as a lead compound for the development of novel therapeutic agents. For instance, recent research has focused on its potential as an antiviral agent against RNA viruses. The modified nucleoside can be incorporated into viral RNA during replication, leading to chain termination and inhibition of viral replication. This mechanism is similar to that of other nucleoside analogs used in antiviral therapy.
Beyond antiviral applications, Adenosine, 2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl] has also been explored for its anti-inflammatory properties. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating adenosine receptor signaling pathways. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
In addition to its direct biological effects, Adenosine, 2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl] serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for selective functionalization at various positions, enabling the creation of a wide range of derivatives with diverse biological activities. This versatility has led to its use in combinatorial chemistry approaches aimed at discovering new drugs with improved efficacy and safety profiles.
The stability and reactivity of Adenosine, 2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl] have also been investigated in different solvents and under various conditions. Researchers have found that this compound exhibits good stability under neutral pH conditions but can be selectively deprotected under acidic conditions or using fluoride ions. This controlled deprotection is crucial for applications where precise timing is required.
In conclusion, Adenosine, 2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl] (CAS No. 51549-31-6) is a versatile compound with significant potential in chemical biology and medicinal chemistry. Its unique structural features make it an excellent tool for studying adenosine receptor signaling pathways and developing novel therapeutic agents. Ongoing research continues to uncover new applications and optimize synthetic methods, further solidifying its importance in these fields.
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